2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Description

Molecular Architecture and Crystallographic Analysis

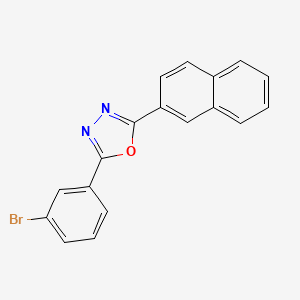

The molecular structure of 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is defined by its heterocyclic five-membered ring containing one oxygen and two nitrogen atoms, with aromatic substituents at positions 2 and 5. The compound exhibits a molecular formula of C18H11BrN2O with a precise molecular weight of 351.204 atomic mass units. The International Chemical Identifier key for this compound is IGQXJSGMCQCEQO-UHFFFAOYSA-N, providing a unique digital fingerprint for structural identification.

The stereochemical analysis reveals that this compound is an achiral molecule with zero defined stereocenters and no electrostatic charge distribution. The absence of optical activity eliminates the possibility of enantiomeric forms, simplifying both analytical characterization and synthetic preparation protocols. The molecular architecture incorporates a meta-brominated phenyl group at position 2 of the oxadiazole ring, while the naphthyl substituent occupies position 5, creating a conjugated system that influences the compound's electronic properties.

The crystallographic parameters indicate a planar or near-planar molecular geometry typical of aromatic oxadiazole derivatives. The bromine substitution at the meta position of the phenyl ring introduces both steric and electronic effects that influence the overall molecular conformation. The naphthyl group provides extended conjugation through the oxadiazole core, contributing to the compound's stability and spectroscopic characteristics.

Properties

IUPAC Name |

2-(3-bromophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O/c19-16-7-3-6-14(11-16)17-20-21-18(22-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQXJSGMCQCEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218226 | |

| Record name | 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-41-6 | |

| Record name | 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779NSX4GTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Hydrazide Precursors with Aromatic Acids in Phosphorus Oxychloride (POCl₃)

One of the most established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves cyclodehydration of acyl hydrazides with aromatic carboxylic acids using POCl₃ as a cyclizing agent.

Procedure:

2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide is refluxed with an equimolar amount of 3-bromobenzoic acid (or other substituted aromatic acids) in POCl₃ for approximately 8 hours. After completion, the reaction mixture is quenched in crushed ice and neutralized with sodium bicarbonate. The precipitated product is filtered, washed, dried, and recrystallized from methanol to yield the target oxadiazole derivative.Reaction Scheme:

$$

\text{Hydrazide} + \text{Aromatic acid} \xrightarrow[\text{reflux}]{\text{POCl}_3} \text{2,5-disubstituted 1,3,4-oxadiazole}

$$Yields and Purity:

This method generally affords good yields of pure products, with recrystallization improving purity. Characterization includes IR, NMR, and mass spectrometry confirming the formation of the oxadiazole ring and substitution pattern.Reference Data:

This approach was detailed in a study synthesizing 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles, which are structurally analogous to the target compound, demonstrating the method’s applicability to bromophenyl and naphthyl substituents.

Electrochemical Synthesis via Electrooxidation of Semicarbazones

An efficient electrochemical method has been reported for preparing 2-amino-5-substituted-1,3,4-oxadiazoles, which can be adapted for 3-bromophenyl derivatives.

Procedure:

Semicarbazide hydrochloride is reacted with 3-bromobenzaldehyde to form the corresponding semicarbazone intermediate. This intermediate is then subjected to electrooxidation at a platinum anode in acetic acid containing lithium perchlorate as the supporting electrolyte.-

- Electrolysis is performed in acetic acid solvent.

- Platinum anode is used for oxidation.

- The reaction proceeds under mild conditions, avoiding harsh reagents.

Advantages:

This method offers a green alternative with high efficiency and avoids the use of toxic dehydrating agents. It is suitable for synthesizing 2-amino-5-(3-bromophenyl)-1,3,4-oxadiazoles, which can be further modified to obtain 2-(3-bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole by suitable substitution at the 5-position.

One-Pot Synthesis and Functionalization Using Carbodiimide-Mediated Cyclization

A regioselective and high-yielding method involves the use of carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) for the cyclization of thiosemicarbazides to 1,3,4-oxadiazoles.

Procedure:

Thiosemicarbazide derivatives bearing the appropriate aryl groups are cyclized using EDC·HCl in the presence of bases like NaOH and KI as oxidants. The reaction is typically carried out under mild heating or room temperature conditions.-

- High regioselectivity ensures the correct substitution pattern on the oxadiazole ring.

- High yields and mild reaction conditions.

- Avoidance of harsh dehydrating agents like POCl₃.

Application:

While specifically reported for 2-amino-substituted oxadiazoles, this method can be adapted for the synthesis of this compound by selecting appropriate hydrazide and acid derivatives.

Cyclization of Hydrazide-Hydrazones with Acetic Anhydride

Another synthetic route involves a two-step process where hydrazide-hydrazones are first prepared and then cyclized using neat acetic anhydride.

Procedure:

Hydrazide-hydrazones derived from 3-bromophenyl and 2-naphthyl precursors are refluxed in neat acetic anhydride for about 3 hours. After removal of excess acetic anhydride under reduced pressure, the residue is treated with ice and recrystallized from ethanol-acetone mixtures.Yields:

Hydrazide-hydrazones are obtained in good yields (59–98%), while the subsequent cyclization to 1,3,4-oxadiazoline derivatives yields are moderate (10–35%).Characterization:

The formation of the oxadiazole ring is confirmed by NMR and IR spectroscopy.Relevance:

This method provides an alternative to POCl₃ cyclization, particularly useful when milder conditions are desirable.

Copper-Catalyzed One-Pot Synthesis via Oxadiazole Formation and Amination

A streamlined one-pot synthesis involves the formation of the oxadiazole ring followed by functionalization using copper catalysts.

Procedure:

The reaction starts with a carboxylic acid and an isocyanide derivative (e.g., NIITP), followed by addition of aryl halides, copper(I) iodide, cesium carbonate, and ligands such as 1,10-phenanthroline under nitrogen atmosphere. The mixture is heated sequentially at 80 °C and then 120 °C for extended periods.-

- One-pot synthesis reduces purification steps.

- Allows introduction of diverse substituents at the 2 and 5 positions.

- High yields (up to 87%) and regioselectivity.

Potential for Target Compound:

By choosing 3-bromophenyl and 2-naphthyl precursors or halides, this method can be adapted to synthesize this compound.

Summary Table of Preparation Methods

Detailed Research Findings

The POCl₃ method remains the most classical and reliable approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles with aryl groups such as 3-bromophenyl and 2-naphthyl. It provides good yields and pure products suitable for further biological evaluation.

Electrochemical synthesis offers an environmentally friendly alternative, especially for 2-amino-substituted oxadiazoles, which can be precursors for further functionalization to the target compound.

Carbodiimide-mediated cyclization (EDC·HCl) is notable for its regioselectivity and mild conditions, making it attractive for synthesizing complex derivatives without harsh reagents.

The copper-catalyzed one-pot protocol allows for streamlined synthesis and functionalization, which can be tailored to produce the target compound efficiently, especially on a larger scale.

The acetic anhydride method, although less commonly used for this specific compound, provides an alternative route with moderate yields and simpler reagents.

Chemical Reactions Analysis

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has been employed in analytical chemistry for its effective separation capabilities. It can be analyzed using high-performance liquid chromatography (HPLC) methods. The mobile phase typically consists of acetonitrile and water, which can be adapted for mass spectrometry (MS) applications by substituting phosphoric acid with formic acid. This adaptability makes it suitable for both qualitative and quantitative analyses in pharmacokinetics and impurity profiling .

Material Science

Due to its unique electronic properties, this compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light when subjected to an electric current makes it a candidate for developing efficient light-emitting materials. Studies have indicated that oxadiazole derivatives can enhance the performance of OLEDs by improving charge transport and emission efficiency .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that compounds containing the oxadiazole moiety exhibit promising activity against various cancer cell lines and have potential as therapeutic agents .

Data Tables

Case Study 1: HPLC Method Development

A study focusing on the development of a reverse-phase HPLC method for analyzing this compound demonstrated its effectiveness in separating this compound from impurities. The method was validated for precision and accuracy, making it a reliable technique for quality control in pharmaceutical applications .

Case Study 2: OLED Performance Enhancement

Research conducted on the incorporation of this oxadiazole derivative into OLED devices showed a significant enhancement in luminous efficiency compared to traditional materials. The study highlighted the role of the oxadiazole structure in facilitating better charge transport properties within the device .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but they often include the modulation of signaling pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Anticancer Activity

Key examples include:

Table 1: Anticancer Activity Comparison

- Structural Insights :

Central Nervous System (CNS) Depressant Activity

Electron-withdrawing groups at C2 and C5 positions enhance CNS activity:

Table 2: CNS Activity Comparison

- Key Findings :

- Nitro and chloro groups at C2/C5 (e.g., XIV, XV) improve CNS activity by modulating electron density and receptor affinity .

- The target compound’s bromophenyl group (moderately electron-withdrawing) may offer similar benefits, but its naphthyl group’s bulkiness could affect blood-brain barrier penetration.

Antibacterial and Pesticidal Activity

Sulfonyl and fluorophenyl substituents enhance antibacterial effects:

Table 3: Antibacterial Activity Comparison

Anti-inflammatory and Analgesic Activity

Ketone-containing derivatives show promise:

Table 4: Anti-inflammatory Activity Comparison

Biological Activity

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS Number: 68047-41-6) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects based on recent research findings.

- Molecular Formula : C18H11BrN2O

- Molecular Weight : 351.204 g/mol

- LogP : 4.55

- InChI Key : IGQXJSGMCQCEQO-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The compound this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death. Research indicates that it exhibits dose-dependent activity against human breast adenocarcinoma (MCF-7) and other cancer cell lines like U-937 and MT-4 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 |

| U-937 | 2.41 | Caspase activation |

| MT-4 | Not specified | Cytotoxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented. This compound has shown promising results in reducing inflammation markers.

- Research Findings : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The anti-inflammatory activity was quantified with a percentage inhibition ranging from 33.3% to 61.9% in various assays .

| Assay Type | Inhibition (%) |

|---|---|

| COX Inhibition | 33.3 - 61.9 |

| Cytokine Release | Not specified |

Antimicrobial Activity

The antimicrobial effects of oxadiazole derivatives have also been explored. The compound exhibits activity against several bacterial strains.

- Findings : The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Case Studies and Research Findings

- Anticancer Study : A study published in MDPI reported that derivatives of oxadiazoles exhibited cytotoxicity against leukemia cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Inflammation Study : Research indicated that modifying the oxadiazole structure could enhance its anti-inflammatory properties while reducing ulcerogenic effects compared to conventional NSAIDs .

- Antimicrobial Study : A comprehensive screening showed that various oxadiazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for further drug development .

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole to improve yield and purity?

Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves multi-step reactions, such as cyclization of carbohydrazides with carbon disulfide or condensation of hydrazides with aromatic aldehydes . Key steps include:

- Reaction Conditions: Optimize temperature (e.g., reflux in ethanol or methanol) and reaction time (4–6 hours) to balance yield and purity.

- Purification: Use recrystallization from ethanol/water mixtures (50% v/v) to remove unreacted intermediates .

- Characterization: Confirm purity via TLC (Rf values) and validate structures using FT-IR (e.g., C=N stretching at 1600–1650 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

- ¹H NMR: Identify aromatic protons (integration ratios) and substituent-specific signals (e.g., bromophenyl protons at δ 7.5–8.0 ppm) .

- HRMS: Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₂BrN₂O: 359.02) and isotopic patterns for bromine .

- FT-IR: Detect oxadiazole ring vibrations (C=N at ~1610 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the antifungal potential of this compound derivatives?

Answer:

- Strain Selection: Use Candida albicans or Aspergillus niger as model organisms for antifungal screening .

- MIC Determination: Employ broth microdilution assays (concentration range: 2–64 µg/mL) and compare results to standard antifungals (e.g., ketoconazole, MIC = 25 µg/mL) .

- Mechanistic Studies: Assess membrane disruption via ergosterol binding assays or inhibition of cytochrome P450 enzymes .

Q. How can conflicting data on the bioactivity of 1,3,4-oxadiazole derivatives be resolved in structure-activity relationship (SAR) studies?

Answer:

- Control Experiments: Validate assay reproducibility using positive (e.g., fluconazole) and negative controls .

- Substituent Analysis: Compare electronic effects (e.g., electron-withdrawing bromine vs. electron-donating methoxy groups) on antifungal activity .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish significant SAR trends from experimental noise .

Q. What methodologies are used to investigate the electronic properties of this compound for optoelectronic applications?

Answer:

- Cyclic Voltammetry: Measure HOMO/LUMO levels (e.g., HOMO = -6.2 eV, LUMO = -2.4 eV) to assess charge transport in organic light-emitting diodes (OLEDs) .

- UV-Vis Spectroscopy: Analyze π→π* transitions (λₐᵦₛ ~300–350 nm) and bandgap calculations for scintillator materials .

- X-ray Crystallography: Resolve molecular packing and intermolecular interactions (e.g., π-π stacking of naphthyl groups) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina to model binding to fungal CYP51 (PDB ID: 1EA1) or bacterial DNA gyrase .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate frontier orbital energies with experimental redox data .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.